molecular formula C47H74O19 B8209683 PseudoginsenosideRT1

PseudoginsenosideRT1

Cat. No.: B8209683
M. Wt: 943.1 g/mol
InChI Key: YBRMGZSJJYGYRG-NTNLGEHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudoginsenoside RT1 is a naturally occurring saponin compound found in the plant species Panax ginseng and Randia siamensis. It is known for its diverse biological activities, including fish toxin activity . The compound has a molecular formula of C47H74O18 and a molecular weight of 927.08 g/mol . It is a member of the dammarane-type triterpenoid saponins, which are characterized by their complex structures and significant pharmacological properties.

Scientific Research Applications

Pseudoginsenoside RT1 has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pseudoginsenoside RT1 typically involves extraction from natural sources such as Panax ginseng. The extraction process includes several steps:

Industrial Production Methods: Industrial production of Pseudoginsenoside RT1 involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound. The industrial process also includes quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Pseudoginsenoside RT1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pseudoginsenoside RT1. These derivatives often exhibit different biological activities and pharmacological properties .

Mechanism of Action

The mechanism of action of Pseudoginsenoside RT1 involves its interaction with various molecular targets and pathways. The compound modulates multiple physiological activities by interacting with steroidal receptors and influencing cellular signaling pathways. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities through these interactions .

Comparison with Similar Compounds

Uniqueness: Pseudoginsenoside RT1 is unique due to its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. Its ability to modulate multiple physiological pathways makes it a valuable compound for scientific research and therapeutic applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,5R,6aR,6bS,8aS,12aS,14aR,14bR)-5-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-33(57)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-25-44(5)11-10-26(43(3,4)36(44)22(49)17-46(25,45)7)63-40-35(31(55)30(54)34(64-40)37(58)59)65-38-32(56)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32+,33+,34-,35+,36-,38-,39-,40+,44+,45+,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRMGZSJJYGYRG-NTNLGEHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)O)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O19
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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